

# Application Notes and Protocols for Cerimetric Titration Using Ferroin Indicator

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## Compound of Interest

Compound Name: *Ferroin*

Cat. No.: *B110374*

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Cerimetric titration, also known as cerate oximetry, is a robust and precise volumetric method of analysis.[1] It falls under the category of redox titrations, where a cerium(IV) salt, typically ceric ammonium sulfate or ceric sulfate, is used as the oxidizing agent.[1][2][3] This method is widely applicable for the determination of various reducing substances.[3] The endpoint of the titration is visually detected by a sharp color change of a redox indicator, with **Ferroin** being a prominent choice.[1] **Ferroin**, a complex of iron(II) and 1,10-phenanthroline, provides a distinct transition from red in its reduced form to a pale blue or milky yellow in its oxidized form.[4][5][6][7]

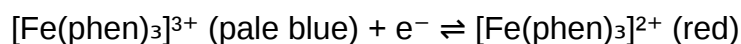
### Principle:

The fundamental principle of cerimetric titration lies in the oxidation of the analyte by a standardized solution of a Ce(IV) salt. The Ce(IV) ion is a powerful oxidizing agent and is reduced to the colorless Ce(III) ion during the reaction.[2]

The general reaction can be represented as:  $\text{Ce}^{4+} + \text{e}^{-} \rightarrow \text{Ce}^{3+}$

When titrating ferrous ( $\text{Fe}^{2+}$ ) ions, the reaction is:  $\text{Ce}^{4+} + \text{Fe}^{2+} \rightarrow \text{Ce}^{3+} + \text{Fe}^{3+}$ [8]

The indicator, **Ferroin** ( $[\text{Fe}(\text{phen})_3]^{2+}$ ), undergoes oxidation at the equivalence point, once all the analyte has been oxidized. The color change is sharp and easily detectable.<sup>[9]</sup>



## Experimental Protocols

### Preparation of 0.1 M Ceric Ammonium Sulfate Solution

This protocol details the preparation of the primary titrant for cerimetric analysis.

Materials:

- Ceric ammonium sulfate  $[(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}]$
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Purified water
- Heating mantle or hot plate
- Beakers
- Volumetric flask (1000 mL)
- Filtration apparatus (if necessary)

Procedure:

- In a large beaker, carefully add 30 mL of concentrated sulfuric acid to 500 mL of purified water and mix.
- With the aid of gentle heat, dissolve 64-66 g of ceric ammonium sulfate in the prepared acid solution.<sup>[10][11]</sup>
- Allow the solution to cool to room temperature.
- If the solution is turbid, filter it to remove any undissolved particles.<sup>[12][13]</sup>

- Quantitatively transfer the clear solution to a 1000 mL volumetric flask.
- Dilute the solution to the mark with purified water and mix thoroughly.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Standardization of 0.1 M Ceric Ammonium Sulfate Solution

To ensure accuracy, the prepared ceric ammonium sulfate solution must be standardized against a primary standard, such as arsenic trioxide ( $\text{As}_2\text{O}_3$ ).

Materials:

- Arsenic trioxide ( $\text{As}_2\text{O}_3$ ), primary standard grade, dried at 105°C for 1 hour
- Sodium hydroxide (NaOH) solution (8% w/v)
- Dilute sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Osmic acid solution (0.01 M) or Osmium tetroxide (catalyst)[\[2\]](#)
- **Ferroin** sulfate indicator solution
- The prepared 0.1 M Ceric Ammonium Sulfate solution
- Analytical balance
- Conical flasks (500 mL)
- Burette (50 mL)

Procedure:

- Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.[\[12\]](#)[\[14\]](#)
- Add 25 mL of 8% w/v sodium hydroxide solution to dissolve the arsenic trioxide, swirling gently.[\[12\]](#)[\[14\]](#)

- Add 100 mL of purified water and mix.[12][14]
- Carefully add 30 mL of dilute sulfuric acid.[12][14]
- Add 0.15 mL of osmic acid solution and 0.1 mL of **Ferroin** sulfate indicator.[12][14]
- Titrate the solution with the prepared 0.1 M ceric ammonium sulfate solution until the color changes from pink to a very pale blue.[12][14][15]
- Record the volume of the titrant used.
- Repeat the titration at least two more times to obtain concordant results.

Calculation of Molarity: The molarity of the ceric ammonium sulfate solution can be calculated using the following formula:

$$\text{Molarity (M)} = (\text{Weight of As}_2\text{O}_3 \text{ (g)}) / (\text{Volume of Ce(IV) solution (L)} \times 0.004946 \text{ g/mL})[12][14]$$

Note: 1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As<sub>2</sub>O<sub>3</sub>. [12][14]

## Assay of Ferrous Sulfate by Cerimetric Titration

This protocol describes the determination of the ferrous sulfate content in a sample.

Materials:

- Ferrous sulfate (FeSO<sub>4</sub>) sample
- Dilute sulfuric acid (e.g., 5M H<sub>2</sub>SO<sub>4</sub>)
- **Ferroin** indicator solution
- Standardized 0.1 M Ceric Ammonium Sulfate solution
- Analytical balance
- Conical flasks
- Burette (50 mL)

- Pipettes

Procedure:

- Accurately weigh a suitable amount of the ferrous sulfate sample (e.g., approximately 0.4 g of powdered tablets) and transfer it to a conical flask.[4]
- Dissolve the sample in a mixture of purified water and dilute sulfuric acid. For instance, use 15 cm<sup>3</sup> of 5M sulfuric acid.[4]
- Add 2-3 drops of **Ferroin** indicator to the solution.[8]
- Titrate the sample solution with the standardized 0.1 M ceric ammonium sulfate solution.
- The endpoint is reached when the color of the solution changes from red to a milky yellow or pale blue.[4]
- Record the volume of the titrant used.
- Repeat the titration for consistency.

Calculation of Ferrous Sulfate Content: The amount of ferrous sulfate in the sample can be calculated as follows:

Weight of FeSO<sub>4</sub> (g) = Volume of Ce(IV) solution (L) × Molarity of Ce(IV) solution (mol/L) × 151.9 g/mol

Note: The molar mass of FeSO<sub>4</sub> is 151.9 g/mol . Each 1 cm<sup>3</sup> of 0.1M ceric sulphate is equivalent to 0.01519g of FeSO<sub>4</sub>. [4]

## Data Presentation

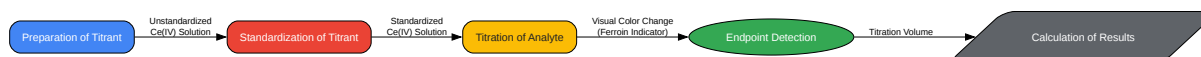
Table 1: Reagents for Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate

Reagent	Formula	Concentration/Amount	Purpose
Ceric Ammonium Sulfate	$(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}$	64-66 g	Titrant
Sulfuric Acid	$\text{H}_2\text{SO}_4$	30 mL (conc.)	To prevent hydrolysis of Ce(IV)
Arsenic Trioxide	$\text{As}_2\text{O}_3$	~0.2 g	Primary Standard
Sodium Hydroxide	$\text{NaOH}$	8% w/v	To dissolve $\text{As}_2\text{O}_3$
Osmic Acid	$\text{H}_2\text{OsO}_5$	0.15 mL (0.01 M)	Catalyst
Ferrouin Sulfate	$[\text{Fe}(\text{C}_{12}\text{H}_8\text{N}_2)_3]\text{SO}_4$	0.1 mL	Indicator

Table 2: Endpoint Color Changes with **Ferrouin** Indicator

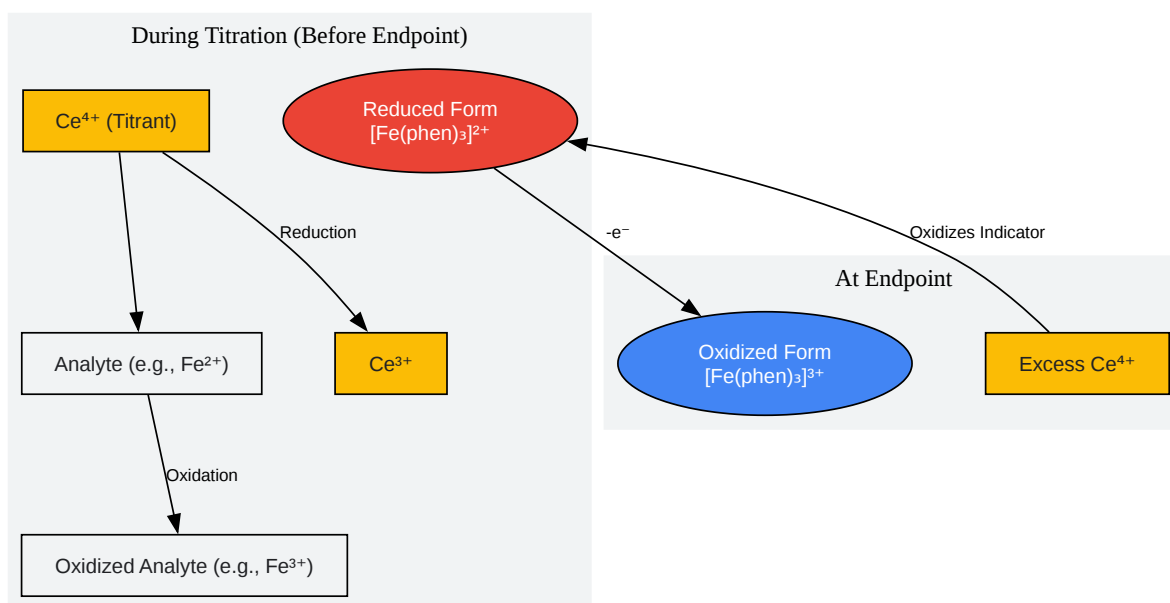
Condition	Form of Ferrouin	Color
Before Endpoint (in presence of analyte)	Reduced ( $[\text{Fe}(\text{phen})_3]^{2+}$ )	Red/Pink
At/After Endpoint (excess $\text{Ce}^{4+}$ )	Oxidized ( $[\text{Fe}(\text{phen})_3]^{3+}$ )	Pale Blue/Milky Yellow

## Visualizations



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Caption: Workflow for Cerimetric Titration.



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Caption: **Ferroin** Indicator Color Change Mechanism.

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